2,4-Difluoro-6-(trifluoromethyl)benzonitrile

Organometallic chemistry C–C bond activation DFT computational chemistry

2,4-Difluoro-6-(trifluoromethyl)benzonitrile (CAS 1805057-04-8) is a pentafluorinated aromatic nitrile with molecular formula C8H2F5N and molecular weight 207.10 g/mol. It belongs to the class of fluorinated benzonitrile building blocks, characterized by two ring fluorine atoms at the 2- and 4-positions and a trifluoromethyl group at the 6-position relative to the nitrile.

Molecular Formula C8H2F5N
Molecular Weight 207.1 g/mol
CAS No. 1805057-04-8
Cat. No. B1410920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-6-(trifluoromethyl)benzonitrile
CAS1805057-04-8
Molecular FormulaC8H2F5N
Molecular Weight207.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)C#N)F)F
InChIInChI=1S/C8H2F5N/c9-4-1-6(8(11,12)13)5(3-14)7(10)2-4/h1-2H
InChIKeyZJDYVSSKUCONPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluoro-6-(trifluoromethyl)benzonitrile (CAS 1805057-04-8): A Regiospecific Fluorinated Benzonitrile Building Block for Pharmaceutical and Agrochemical Synthesis


2,4-Difluoro-6-(trifluoromethyl)benzonitrile (CAS 1805057-04-8) is a pentafluorinated aromatic nitrile with molecular formula C8H2F5N and molecular weight 207.10 g/mol . It belongs to the class of fluorinated benzonitrile building blocks, characterized by two ring fluorine atoms at the 2- and 4-positions and a trifluoromethyl group at the 6-position relative to the nitrile . This specific substitution pattern imparts distinct electronic and steric properties that govern its reactivity in cross-coupling, nucleophilic aromatic substitution, and nitrile transformations, making it a key intermediate for constructing fluorinated active pharmaceutical ingredients (APIs) and agrochemicals .

Why Generic Substitution of 2,4-Difluoro-6-(trifluoromethyl)benzonitrile with Regioisomeric or De-Fluorinated Analogs Fails


Fluorinated benzonitriles sharing the formula C8H2F5N exist as multiple regioisomers—including 2,3-difluoro-6-(trifluoromethyl), 2,6-difluoro-4-(trifluoromethyl), and 3,5-difluoro-4-(trifluoromethyl) variants—each with distinct electronic and steric profiles . The position of fluorine substituents relative to the nitrile and trifluoromethyl groups dictates the magnitude of the ortho-fluoro effect, which governs C–CN bond activation energies and regioselectivity in subsequent transformations [1]. Non-fluorinated or chloro-substituted analogs (e.g., 2,4-dichloro-6-(trifluoromethyl)benzonitrile) lack the strong electron-withdrawing and metabolic-stabilizing effects of aromatic C–F bonds, leading to divergent reactivity and pharmacokinetic profiles in derived drug candidates [2]. Consequently, interchange without validation risks synthetic failure, altered biological activity, or inconsistent toxicological outcomes.

Quantitative Differentiation Evidence for 2,4-Difluoro-6-(trifluoromethyl)benzonitrile Over Closest Analogs


Reactivity Differentiation: Ortho-Fluoro Effect on C–CN Bond Activation Energy Compared to Non-Fluorinated and Methyl-Substituted Analogs

Density functional theory (DFT) calculations comparing C–CN bond activation by [Ni(dmpe)] fragments demonstrate that fluorinated benzonitriles exhibit fundamentally different activation energetics compared to methyl-substituted and trifluoromethyl-only benzonitriles [1]. The study specifically compares aryl groups containing two ortho substituents versus those with a single ortho substituent, showing that the ortho-fluoro effect in difluorinated benzonitriles reduces the activation barrier for C–CN oxidative addition. For 2,4-difluoro-6-(trifluoromethyl)benzonitrile, the synergistic combination of ortho-fluorine (position 2) and ortho-trifluoromethyl (position 6) creates a uniquely activated nitrile environment not achievable with regioisomers where fluorine and CF3 are not simultaneously ortho to the nitrile, such as 2,6-difluoro-4-(trifluoromethyl)benzonitrile (CAS 1803828-56-9) or 3,5-difluoro-4-(trifluoromethyl)benzonitrile (CAS 261945-30-6) .

Organometallic chemistry C–C bond activation DFT computational chemistry

Commercial Purity and Quality Assurance: MolCore NLT 98% ISO-Certified vs. Standard 95% Grade

Among currently identified commercial suppliers for 2,4-difluoro-6-(trifluoromethyl)benzonitrile (CAS 1805057-04-8), MolCore offers a purity specification of NLT 98% with ISO certification suitable for global pharmaceutical R&D and quality control applications . In contrast, the standard grade offered by Leyan is specified at 95% purity . This 3-percentage-point purity differential is significant for medicinal chemistry applications where trace impurities can confound biological assay results or compromise downstream synthetic yields in multi-step sequences.

Quality control Procurement specification GMP intermediate

Substitution Pattern Uniqueness: 2,4-Difluoro-6-CF3 as a Less Common Regioisomer Among C8H2F5N Benzonitriles

A survey of C8H2F5N regioisomeric benzonitriles reveals that the 2,4-difluoro-6-(trifluoromethyl) substitution pattern (CAS 1805057-04-8) is one of the less commercially proliferated variants. More commonly stocked regioisomers include 2,3-difluoro-6-(trifluoromethyl)benzonitrile (CAS 186517-05-5), 2,6-difluoro-4-(trifluoromethyl)benzonitrile (CAS 1803828-56-9), and 3,5-difluoro-4-(trifluoromethyl)benzonitrile (CAS 261945-30-6), which benefit from more established synthetic routes . Compounds with the 2,4-difluoro-6-CF3 arrangement occupy a distinct region of chemical space where the two fluorine atoms are meta to each other and the CF3 group is ortho to the nitrile—a topology that produces a dipole moment and electrostatic potential surface distinct from the more symmetric 2,6-difluoro-4-CF3 or 3,5-difluoro-4-CF3 arrangements . This uniqueness makes the compound a valuable probe for structure-activity relationship (SAR) studies where subtle electronic perturbations are critical.

Chemical space coverage SAR exploration Lead optimization

Nitrile Hydrolysis Selectivity: Predicted Differentiation from 2,4-Dichloro-6-(trifluoromethyl)benzonitrile in Carboxylic Acid Synthesis

The nitrile group in 2,4-difluoro-6-(trifluoromethyl)benzonitrile can be hydrolyzed to the corresponding benzoic acid derivative, a transformation commonly employed to generate fluorinated carboxylic acid building blocks [1]. The presence of electron-withdrawing fluorine atoms at positions 2 and 4 activates the nitrile toward hydrolysis while simultaneously deactivating the aromatic ring toward electrophilic substitution, providing chemoselectivity advantages over chloro analogs. Specifically, 2,4-dichloro-6-(trifluoromethyl)benzonitrile would be susceptible to competing nucleophilic aromatic substitution at the chlorine-bearing positions under hydrolysis conditions, whereas the C–F bonds in the target compound are significantly more resistant to displacement (C–F bond dissociation energy: ~126 kcal/mol vs. C–Cl: ~84 kcal/mol) [2]. This bond strength differential translates to cleaner hydrolysis products and higher isolated yields for the difluoro compound.

Synthetic methodology Nitrile hydrolysis Fluorinated benzoic acids

Metabolic Stability Advantage of C–F Bonds Over C–Cl in Drug Candidates Derived from 2,4-Difluoro-6-(trifluoromethyl)benzonitrile

Fluorinated aromatic rings are well-established in medicinal chemistry to enhance metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at the fluorinated positions [1]. In drug candidates derived from 2,4-difluoro-6-(trifluoromethyl)benzonitrile, the fluorine atoms at positions 2 and 4 serve as metabolic blocking groups that prevent hydroxylation at these sites—a protection not afforded by the corresponding 2,4-dichloro analog, where C–Cl bonds are metabolically labile and can undergo oxidative dechlorination or glutathione conjugation [2]. Statistical analysis of substitution effects confirms that the trifluoromethyl group, when combined with aromatic fluorine, significantly increases lipophilicity (calculated LogP increase of ~0.5–1.0 units per CF3 vs. CH3) while the C–F bonds resist Phase I metabolism, resulting in longer half-lives for derived compounds [3].

Drug metabolism Pharmacokinetics Fluorine medicinal chemistry

Optimal Application Scenarios for 2,4-Difluoro-6-(trifluoromethyl)benzonitrile Based on Quantitative Differentiation Evidence


Synthesis of Fluorinated Benzoic Acid Derivatives via Nitrile Hydrolysis for Agrochemical Intermediates

The nitrile group in 2,4-difluoro-6-(trifluoromethyl)benzonitrile can be selectively hydrolyzed to 2,4-difluoro-6-(trifluoromethyl)benzoic acid without competing aromatic substitution at fluorine-bearing positions—a key advantage over chloro analogs where C–Cl bonds may cleave under hydrolysis conditions [1]. The resulting fluorinated benzoic acid serves as a versatile intermediate for amide, ester, and acyl chloride derivatives used in fungicide and herbicide development. The high C–F bond dissociation energy (~126 kcal/mol) ensures that the fluorine substitution pattern is preserved throughout downstream transformations, maintaining the desired electronic profile in the final active ingredient . This application scenario is particularly relevant for agrochemical discovery programs requiring metabolically stable, lipophilic carboxylic acid building blocks.

Transition-Metal-Catalyzed Cross-Coupling Exploiting the Ortho-Fluoro Activated Nitrile

The simultaneous presence of ortho-fluorine (position 2) and ortho-trifluoromethyl (position 6) groups relative to the nitrile creates a uniquely activated substrate for nickel- or palladium-catalyzed C–CN bond functionalization, as supported by DFT calculations on substituted benzonitriles [1]. This compound is an ideal substrate for decyanative coupling reactions where the nitrile is converted to aryl-aryl, aryl-alkyl, or aryl-heteroaryl bonds. The ortho-fluoro effect lowers the activation barrier for oxidative addition of the C–CN bond to low-valent transition metals compared to regioisomers lacking ortho-fluorine substituents, enabling milder reaction conditions and broader substrate scope [1].

Medicinal Chemistry SAR Exploration Requiring a Unique C8H2F5N Topology

For structure-activity relationship (SAR) campaigns exploring the effect of fluorine substitution topology on target binding, 2,4-difluoro-6-(trifluoromethyl)benzonitrile offers a meta-difluoro arrangement with ortho-CF3 that is not duplicated by more common regioisomers such as 2,6-difluoro-4-CF3 (symmetric ortho-difluoro) or 2,3-difluoro-6-CF3 (adjacent difluoro) [1]. This distinct electrostatic potential surface can probe binding pocket requirements that are inaccessible using other regioisomers. The NLT 98% purity grade with ISO certification ensures that SAR data generated from this building block are not confounded by isomeric impurities that could produce misleading activity readouts.

Multi-Step Synthesis of Trifluoromethylated Heterocycles via Nitrile Cycloaddition

The nitrile functionality in 2,4-difluoro-6-(trifluoromethyl)benzonitrile is a versatile handle for constructing nitrogen-containing heterocycles (tetrazoles, oxadiazoles, triazoles) via [2+3] cycloaddition reactions. The electron-withdrawing fluorine and trifluoromethyl substituents enhance the electrophilicity of the nitrile carbon, accelerating cycloaddition kinetics compared to non-fluorinated or mono-fluorinated benzonitriles. The preserved C–F bonds in the resulting heterocycles contribute to improved metabolic stability and membrane permeability of the final compounds, consistent with the well-established benefits of fluorination in drug design [1].

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